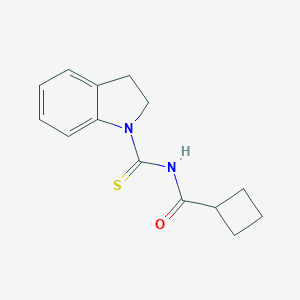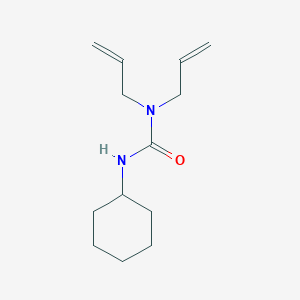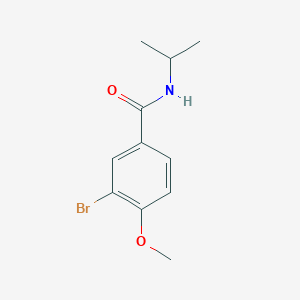![molecular formula C19H23N3O3S B319398 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B319398.png)
3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]benzamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Alzheimer's Disease
- A study synthesized a series of benzamides, including compounds similar to the one , as potential therapeutic agents for Alzheimer's Disease. These compounds showed promising enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's treatment (Hussain et al., 2016).
Applications in Quality Control and Analysis
- Research on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including similar benzamide derivatives, was conducted. This study is significant for the quality control of pharmaceuticals (Ye et al., 2012).
Antibacterial Applications
- A study on the synthesis and bioactivity of novel benzamides and their metal complexes, including structures similar to the given compound, revealed antibacterial activities against various bacterial strains. The copper complexes of these benzamides exhibited enhanced activities (Khatiwora et al., 2013).
Metabolism and Pharmacokinetics
- A study identified the enzymes involved in the in vitro oxidative metabolism of Lu AA21004, a novel antidepressant. This research is crucial for understanding the metabolic pathways of similar benzamide-based drugs (Hvenegaard et al., 2012).
Potential Antipsychotic Applications
- Piperazine derivatives, including benzamide structures similar to the queried compound, were synthesized and evaluated as potential 5-HT7 receptor antagonists, indicating their potential use in psychiatric disorders (Yoon et al., 2008).
Anti-malarial Activity
- Research on piperazine derivatives with structures related to the compound showed anti-malarial activity. The study focused on the crystal structures of these derivatives, which is significant for understanding their mechanism of action (Cunico et al., 2009).
Anti-inflammatory and Anti-Cancer Agents
- Novel benzamide/benzene sulfonamides, including compounds structurally related to the given compound, were synthesized as potential anti-inflammatory and anti-cancer agents. This research adds to the understanding of the therapeutic potential of benzamide derivatives (Gangapuram et al., 2009).
Research in Biophotonics
- The structures of benzylidene piperidones, related to the queried compound, were characterized for their potential applications in biophotonics. These materials exhibit properties relevant to photon absorption and fluorescence (Nesterov et al., 2003).
Eigenschaften
Molekularformel |
C19H23N3O3S |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
3-methyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C19H23N3O3S/c1-15-4-3-5-16(14-15)19(23)20-17-6-8-18(9-7-17)26(24,25)22-12-10-21(2)11-13-22/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
LRWGXKLZCZFPDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,4-dichlorophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319317.png)
![Methyl 2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319318.png)

![3-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B319320.png)
![2-[(Methylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B319324.png)




![N'-[3-(2-methoxyphenyl)acryloyl]-N-methyl-N-phenylthiourea](/img/structure/B319331.png)
![4-fluoro-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319333.png)
![N-isopropyl-N'-[3-(2-thienyl)acryloyl]thiourea](/img/structure/B319335.png)
![N-[3-(4-fluorophenyl)acryloyl]-N'-isopropylthiourea](/img/structure/B319338.png)
